1-Azabicyclo[2.2.1]heptane-4-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-6(10)7-1-3-9(5-7)4-2-7/h1-5H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWZKCNJKSJNIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576505 | |
| Record name | 1-Azabicyclo[2.2.1]heptane-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119103-03-6 | |
| Record name | 1-Azabicyclo[2.2.1]heptane-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Azabicyclo 2.2.1 Heptane 4 Carboxamide and Its Analogues
Retrosynthetic Analysis of the 1-Azabicyclo[2.2.1]heptane Core
Retrosynthetic analysis, a technique for planning organic syntheses, logically deconstructs the target molecule into simpler, commercially available precursors. For the 1-azabicyclo[2.2.1]heptane core, two primary disconnection strategies emerge. The first involves cleaving the bonds to the bridgehead nitrogen atom. This approach simplifies the bicyclic system into a more manageable monosubstituted piperidine (B6355638) or a similar six-membered heterocyclic precursor. The synthesis then hinges on a subsequent intramolecular cyclization step to form the ethylene bridge.
A second major retrosynthetic pathway involves a disconnection across the six-membered ring, breaking it into a diene and a dienophile. This suggests a [4+2] cycloaddition, such as the Diels-Alder reaction, as a powerful forward-synthetic strategy. This approach is particularly advantageous for establishing multiple stereocenters in a single, concerted step. These two distinct retrosynthetic views pave the way for the main synthetic strategies discussed below.
Key Synthetic Strategies and Routes for 1-Azabicyclo[2.2.1]heptane Derivatives
The forward synthesis of the 1-azabicyclo[2.2.1]heptane framework is dominated by two powerful classes of reactions: cycloadditions and intramolecular cyclizations. Each offers distinct advantages for building the strained, bridged system.
Cycloaddition Reactions in Azabicyclo[2.2.1]heptane Synthesis
Cycloaddition reactions are a cornerstone in the synthesis of cyclic molecules, enabling the formation of multiple carbon-carbon bonds in a single step with high stereocontrol.
The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent method for constructing the 7-azabicyclo[2.2.1]heptane skeleton, a close analogue and often a precursor to the 1-azabicyclo system. cdnsciencepub.com This strategy typically involves the reaction of an N-substituted pyrrole, acting as the diene, with a suitable dienophile. cdnsciencepub.com Historically, these reactions were often plagued by low yields. cdnsciencepub.com However, advancements such as the use of high pressure or Lewis acid catalysis have significantly improved the efficiency of these cycloadditions. cdnsciencepub.comrsc.org For instance, aluminum chloride has been shown to catalyze the reaction between N-carbomethoxypyrrole and acetylene dicarboxylic ester, boosting the product yield to 93%. cdnsciencepub.com Another approach uses methyl 2-benzamidoacrylate as the dienophile in a key Diels-Alder step for synthesizing 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. unirioja.es
| Diene | Dienophile | Conditions | Product |
| N-carbomethoxypyrrole | Acetylene dicarboxylic ester | Aluminum chloride catalyst | Highly substituted 7-azabicyclo[2.2.1]heptane derivative cdnsciencepub.com |
| N-acylated pyrroles | N-phenylmaleimide | High pressure (up to 1.4 GPa) | Diazatricyclo adducts rsc.org |
| Danishefsky's diene | Methyl 2-benzamidoacrylate | Toluene | Cyclohexenone intermediate for 7-azabicyclo[2.2.1]heptane synthesis unirioja.es |
The aza-Diels-Alder reaction, where either the diene or the dienophile contains a nitrogen atom, provides a more direct route to nitrogen-containing heterocycles. The stereoselective aza-Diels-Alder reaction between a chiral imine (derived from an amine and a glyoxylate) and cyclopentadiene is a versatile method for producing 2-azabicyclo[2.2.1]heptane derivatives. researchgate.netresearchgate.net This reaction is known for its high stereoselectivity, typically favoring the exo isomer, and allows for the creation of enantiopure compounds with multiple defined stereocenters. researchgate.netresearchgate.netdiva-portal.org While this specific reaction builds the 2-aza isomer, the underlying principles of using chiral imines in cycloadditions are broadly applicable to the stereocontrolled synthesis of various azabicyclic frameworks.
| Imine Source | Diene | Key Feature | Product |
| Methyl glyoxylate and (S)-(-)-1-phenylethylamine | Cyclopentadiene | Stereoselective cycloaddition | exo-(1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene derivative researchgate.netdiva-portal.org |
Intramolecular Cyclization Approaches
Building the bicyclic system from a pre-formed single ring via an intramolecular bond formation is another powerful and widely used strategy.
The formation of the crucial nitrogen bridgehead is often the key step in intramolecular cyclization routes. These syntheses typically begin with a functionalized piperidine or pyrrolidine ring. An appropriately positioned side chain on this ring is then induced to react with the ring's nitrogen atom, closing the second ring and forming the bicyclic structure.
One enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives starts from trans-4-hydroxy-L-proline. rsc.org The proline derivative is converted into a pyrrolidine with a side chain containing a sulfonate ester. Deprotection of the pyrrolidine nitrogen then triggers a spontaneous intramolecular cyclization to furnish the bridged bicyclic system. rsc.org Similarly, other approaches have utilized the intramolecular cyclization of functionalized cyclohexane or piperidine derivatives to form the azabicyclo[2.2.1]heptane ring system. acs.org For example, the reduction of a cyano group on a piperidine side chain can generate a primary amine, which then undergoes intramolecular cyclization onto an ester group to yield a bicyclic lactam, a key intermediate. acs.org Radical cyclizations have also been explored, where β-ammonio-substituted 5-hexenyl radicals readily cyclize to form nitrogen bridgehead bicyclic systems. nih.gov Another general method involves the intramolecular conjugate displacement of an allylic acetate in a piperidine derivative, which proceeds once the nitrogen is deprotected, to yield the bicyclic core. researchgate.net
| Precursor | Key Reaction Step | Product |
| (3R)-N-(tert-butoxycarbonyl)-3-(methylsulfonyloxy)pyrrolidine derivative | Deprotection and intramolecular nucleophilic substitution | (4R)-1-azabicyclo[2.2.1]heptane derivative rsc.org |
| Piperidine with cyanoethyl and carboxyethyl substituents | Reduction of nitrile to amine followed by intramolecular lactamization | Azabicyclo[2.2.1]heptane lactam intermediate acs.org |
| 1-Methyl-1-(2-(phenylselenyl)ethyl)-3-methylenepiperidinium iodide | Radical cyclization | 1,5-Dimethyl-1-azoniabicyclo[3.2.1]octane iodide nih.gov |
| N-Protected piperidine with allylic acetate side chain | Deprotection and intramolecular conjugate displacement | Hexahydroindolizine derivative researchgate.net |
Free Radical Cyclizations for 7-Azabicyclo[2.2.1]heptane Derivatives
Intramolecular free radical reactions offer a powerful method for forming the 7-azabicyclo[2.2.1]heptane ring system. The success of these radical-mediated cyclizations is significantly influenced by the choice of the nitrogen-protecting group on the precursor molecule acs.org. Computational studies using DFT methods have been employed to understand the mechanisms of these complex reactions and to predict the outcomes acs.org. These theoretical analyses help in selecting the appropriate precursors to ensure a successful cyclization acs.org. The versatility of this approach is also demonstrated by the generation of bridgehead radicals in 7-azabicyclo[2.2.1]heptane systems to create various 1-substituted derivatives unirioja.es.
Base-Promoted Internal Nucleophilic Displacement Strategies
A frequently employed and effective strategy for constructing the 7-azabicyclo[2.2.1]heptane core is the base-promoted internal nucleophilic displacement. This key step typically involves the cyclization of a suitably functionalized cyclohexane or pyrrolidine precursor researchgate.netcsic.es.
In a common sequence, a precursor such as a 4-aminocyclohexanol derivative is treated with a sulfonyl chloride (e.g., methanesulfonyl chloride) to convert the hydroxyl group into a good leaving group, a methanesulfonate (mesylate) unirioja.esunirioja.es. Subsequent treatment with a strong base, such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH), promotes an intramolecular nucleophilic attack by the nitrogen atom, displacing the mesylate and forming the bicyclic ring system in high yield csic.esunirioja.esnih.gov.
The choice of base and reaction conditions is critical. For instance, sodium hydride in DMF is effective for the heterocyclization of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates to yield 7-azabicyclo[2.2.1]heptane derivatives nih.govacs.org. This specific reaction on tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate provides 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane, an intermediate in the synthesis of epibatidine (B1211577) nih.gov.
| Precursor Type | Key Reagents | Resulting System | Citation |
| 4-Aminocyclohexanol derivative with mesylate group | Potassium tert-butoxide (t-BuOK) | 7-Azabicyclo[2.2.1]heptane | csic.esunirioja.es |
| Alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates | Sodium Hydride (NaH) in DMF | 7-Azabicyclo[2.2.1]heptane | nih.govacs.org |
| (3R)-pyrrolidinylacetic ester sulfonate | Base-promoted cyclization | (4R)-1-Azabicyclo[2.2.1]heptane | rsc.org |
Transformations from Key Precursors and Intermediates
The synthesis of the target compound and its analogues often relies on the transformation of carefully chosen starting materials and the formation of key reactive intermediates.
Utilization of Pyrrolidine and Proline Derivatives as Starting Materials
Pyrrolidine and its derivatives, particularly the readily available amino acid proline, are valuable starting materials for the enantiospecific synthesis of azabicyclo[2.2.1]heptane systems. A notable example is the synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives starting from trans-4-hydroxy-L-proline rsc.org. In this multi-step process, the proline derivative is converted into a key intermediate, (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine rsc.org. This intermediate then undergoes reaction and subsequent transformations, leading to a sulfonate ester that cyclizes upon deprotection of the pyrrolidine nitrogen to yield the desired bicyclic system rsc.org.
Role of Substituted Pyrrolidinium Bromides
Substituted pyrrolidinium bromides serve as crucial intermediates in the formation of the 1-azabicyclo[2.2.1]heptane ring. A novel synthesis for ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate involves the formation of 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide rsc.org. This quaternary ammonium (B1175870) salt is primed for an intramolecular cyclization reaction, which constructs the bicyclic framework. This strategy has been adapted to produce these esters in enantiomerically pure form by incorporating a chiral substituted benzyl group on the nitrogen atom rsc.org.
Preparation from Bridged Lactam Intermediates
Bridged lactams are significant intermediates in the synthesis of certain azabicyclic systems. An epimerization-lactamization cascade reaction has been developed for synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives rsc.orgresearchgate.net. This process starts with functionalized (2S,4R)-4-aminoproline methyl esters, which undergo epimerization at the 2-position under basic conditions. The resulting (2R)-epimer then undergoes a spontaneous intramolecular aminolysis to form a key bridged lactam intermediate, which is further processed to yield the final product rsc.orgresearchgate.net. The success of this cascade is dependent on having an electron-withdrawing N-protective group and using a strong base rsc.orgresearchgate.net.
Enantioselective Synthesis and Chiral Resolution of Azabicyclo[2.2.1]heptane Systems
Controlling the stereochemistry of the azabicyclo[2.2.1]heptane core is of paramount importance. Both enantioselective synthesis and chiral resolution are employed to obtain stereochemically pure compounds.
Enantioselective Synthesis:
From Chiral Precursors: As mentioned, enantiomerically pure starting materials like trans-4-hydroxy-L-proline can be used to synthesize specific enantiomers of the final product, such as the (4R)-1-azabicyclo[2.2.1]heptane ring system rsc.org.
Catalytic Asymmetric Reactions: A chiral phosphoric acid-catalyzed ring-opening of meso-epoxides has been developed to produce a range of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities researchgate.net.
Dynamic Kinetic Resolution: A powerful strategy for synthesizing angularly substituted 1-azabicyclic molecules involves a dynamic kinetic resolution. This method combines a rapid tautomeric equilibration of diastereomeric iminium cations with a diastereoselective sigmatropic rearrangement, delivering bicyclic amines in high yield and with 99% enantiomeric excess (ee) nih.gov.
Chiral Resolution:
Chromatographic Methods: For racemic mixtures, chiral high-performance liquid chromatography (HPLC) is an effective method for separating the enantiomers. This has been successfully applied to resolve racemic methyl N-benzoyl-2-exo-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate, providing both enantiomers of this constrained proline analogue csic.es.
Diastereomer Formation: Another classical approach involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like crystallization, followed by removal of the chiral auxiliary unirioja.es.
| Method | Description | Key Feature | Citation |
| Enantioselective Synthesis | Use of chiral starting materials like hydroxy-L-proline. | Chirality transferred from starting material. | rsc.org |
| Catalytic Asymmetric Synthesis | Chiral acid-catalyzed ring-opening of meso-epoxides. | High enantioselectivity (ee). | researchgate.net |
| Dynamic Kinetic Resolution | Aza-Cope rearrangement combined with iminium cation equilibration. | Delivers products in 99% ee. | nih.gov |
| Chiral HPLC Resolution | Chromatographic separation of a racemic mixture. | Direct separation of enantiomers. | csic.es |
| Diastereomeric Resolution | Formation and separation of diastereomers. | Separation via crystallization. | unirioja.es |
Strategies for Enantiomerically Pure Products
The synthesis of enantiomerically pure 1-azabicyclo[2.2.1]heptane derivatives is critical for their application in fields requiring specific stereochemistry. Several key strategies have been developed to achieve high enantiomeric purity.
One primary approach involves starting the synthesis from a readily available chiral precursor. This method builds the desired stereochemistry into the molecule from the beginning. For instance, an enantioselective synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system has been successfully demonstrated commencing from trans-4-hydroxy-L-proline, a naturally occurring chiral amino acid. cdnsciencepub.com Similarly, new conformationally constrained 4-hydroxyprolines, which are derivatives of the azabicyclo[2.2.1]heptane skeleton, have been synthesized asymmetrically using chiral reagents like (−)-8-phenylmenthyl 2-acetamidoacrylate. thermofisher.com
Another effective strategy is the use of a chiral directing group attached to a prochiral substrate. A process for preparing enantiomerically pure 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters was developed by incorporating a chiral substituted benzyl group on the nitrogen atom of a precursor. mdpi.com This chiral auxiliary directs the stereochemical outcome of subsequent reactions, and its later removal yields the enantiomerically pure product. The absolute configuration of the bicyclic esters was confirmed through X-ray crystallography of a key intermediate. mdpi.com
Classical resolution of a racemic mixture is also a widely used technique. This can be achieved through the formation of diastereomeric salts using a chiral acid. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. nih.gov Furthermore, stereoselective synthesis of related 2-azabicyclo[2.2.1]heptane-carbonitriles has been achieved starting from S- and R-1-phenylethylamine, demonstrating a route that avoids the need for diastereomer separation at a later stage. nih.gov The catalytic hydrogenation of unsaturated enamine precursors using palladium on activated carbon is another method that can proceed with retention of stereochemistry, yielding enantiopure products. nih.gov
Application of Chiral Auxiliaries in Diastereomeric Separation
A powerful and frequently employed method for obtaining enantiomerically pure 1-azabicyclo[2.2.1]heptane analogues is the covalent modification of a racemic intermediate with a chiral auxiliary. This process converts the enantiomeric pair into a mixture of diastereomers, which possess different physical properties and can be separated using standard laboratory techniques like flash chromatography or crystallization.
One common application of this strategy involves coupling a racemic carboxylic acid precursor with a chiral amine or an amino acid-derived auxiliary. For example, racemic 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid was successfully resolved by coupling it with (S)-α-methylbenzylamine. smolecule.com This reaction produced two diastereomeric amides that were separable by flash chromatography. smolecule.com Similarly, the four stereoisomers of a potent muscarinic agonist containing the 1-azabicyclo[2.2.1]heptane core were synthesized from enantiomerically pure esters. These esters were obtained by separating carboxamide diastereomers formed from the racemic carboxylate and the chiral amine auxiliary (R)-α-methylbenzylamine. nih.gov The absolute configuration was unequivocally determined by an X-ray analysis of one of the diastereomeric carboxamides. nih.gov
Evans' oxazolidinone auxiliaries, derived from natural amino acids, have also proven highly effective. In one study, racemic 7-azabicyclo[2.2.1]heptanecarboxylic acid was condensed with an Evans' oxazolidinone derived from L-valine, leading to two separable diastereomers. smolecule.com Subsequent investigation showed that oxazolidinones derived from other amino acids such as alanine, leucine, and isoleucine were also effective for this separation. smolecule.com A separate study confirmed this approach, using (4S)-benzyl-2-oxazolidinone to resolve the same racemic acid, affording the separable diastereomers in 44% and 41% yield, respectively. nih.gov After separation, the chiral auxiliary can be cleaved, typically under basic hydrolysis conditions (e.g., H₂O₂ in THF), to yield the desired enantiomerically pure carboxylic acid. smolecule.comnih.gov
| Racemic Precursor | Chiral Auxiliary | Separation Method | Reference |
|---|---|---|---|
| 7-Benzyloxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | (S)-α-Methylbenzylamine | Flash Chromatography | smolecule.com |
| exo-Azanorbornane-3-carboxylate | (R)-α-Methylbenzylamine | Not specified | nih.gov |
| 7-Azabicyclo[2.2.1]heptanecarboxylic acid | (4S)-Benzyl-2-oxazolidinone | Column Chromatography | nih.gov |
| 7-Benzyloxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | L-Valine derived oxazolidinone | Flash Chromatography | smolecule.com |
| 7-Benzyloxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | L-Leucine derived oxazolidinone | Flash Chromatography | smolecule.com |
Optimization of Reaction Conditions and Yields for Scalability
The transition from laboratory-scale synthesis to multigram or industrial-scale production necessitates careful optimization of reaction conditions to ensure safety, efficiency, and high yields. Research into the synthesis of 1-azabicyclo[2.2.1]heptane-4-carboxamide and its analogues has identified several key areas for such optimization.
The conditions for cascade reactions, which form multiple bonds in a single operation, are also critical for scalability. In the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives via an epimerization–lactamization cascade, key factors identified for success were the presence of an electron-withdrawing N-protective group on the substrate and the use of a strong base as a promoter. google.com
| Reaction/Process | Initial Yield | Optimized Yield | Key Optimization Strategy | Reference |
|---|---|---|---|---|
| Synthesis of 7-azabicyclo[2.2.1]heptane | <1% (7 steps) | 18-36% (5 steps) | Development of a more efficient synthetic route | researchgate.net |
| Diels-Alder for Ketone Intermediate 6 | 52% (multi-step) | 94% (1 step) | Change of diene and addition of ZnI₂ catalyst | unirioja.es |
| Diels-Alder with Acetylenic Dienophiles | <9% | 93% | Use of aluminum chloride as a catalyst | researchgate.net |
Derivatization Strategies for the Carboxamide Functionality
The carboxamide group of this compound is a key functional handle that can be transformed into other important functionalities, thereby expanding the chemical diversity of the scaffold. The primary derivatization strategies involve hydrolysis to the corresponding carboxylic acid and reduction to the aminomethyl analogue.
Reduction to Amines: The carboxamide can be reduced to the corresponding primary amine, 1-azabicyclo[2.2.1]heptane-4-methanamine. A standard and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). This reaction has been demonstrated on the related 7-azabicyclo[2.2.1]heptane system, where a nitrile group at the 2-position was successfully reduced to the aminomethyl group using excess LiAlH₄ in ether. google.com A similar protocol involving a double LiAlH₄-induced reductive cyclization was used to construct 2-aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptanes from aziridine precursors, further establishing the utility of this reagent for creating the aminomethyl group within this bicyclic framework. nih.gov
Hydrolysis to Carboxylic Acids: Conversion of the carboxamide back to the parent carboxylic acid via hydrolysis is another fundamental derivatization. However, amides based on the 7-azabicyclo[2.2.1]heptane scaffold have been found to be unexpectedly resistant to base-catalyzed hydrolysis. mdpi.com Kinetic studies comparing these bicyclic amides to related monocyclic compounds revealed a significantly lower reactivity, which was supported by computational calculations of the Gibbs free energies of the reaction. mdpi.com This inherent stability can be a challenge if the carboxylic acid is the desired product.
Despite this general resistance, hydrolysis can sometimes be achieved under specific conditions. For instance, the cleavage of an N-acyl oxazolidinone derivative, a type of amide linkage used for chiral resolution on the 7-azabicyclo[2.2.1]heptane core, was successfully accomplished. The reaction proceeded in high yield (93-98%) using basic hydrogen peroxide (H₂O₂) in a tetrahydrofuran (THF) and water solvent system to furnish the enantiomerically pure carboxylic acid. core.ac.uk This demonstrates that while standard saponification conditions may be ineffective, alternative hydrolytic methods can be employed to achieve the desired transformation.
Molecular Structure, Conformation, and Spectroscopic Characterization
Advanced Spectroscopic Methods for Structure Elucidation
Modern spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure, stereochemistry, and dynamic behavior of complex molecules like 1-azabicyclo[2.2.1]heptane-4-carboxamide and its derivatives.
NMR spectroscopy is a powerful tool for probing the solution-state structure and dynamic processes of molecules. For azabicyclo[2.2.1]heptane systems, it provides critical insights into conformational isomerism and energy barriers associated with bond rotations.
The amide bond in N-acylated azabicyclic systems can exhibit restricted rotation, leading to the presence of conformational isomers that can be observed by NMR. The strain inherent in the bicyclic framework can significantly influence the energy barrier of this rotation.
Studies on N-acyl derivatives of the related 7-azabicyclo[2.2.1]heptane have shown that the barrier to rotation about the N-CO bond is lower than in comparable acyclic or unstrained cyclic amides. For instance, the energy barrier for an N-acetyl-7-azabicyclo[2.2.1]heptane was found to be 1.2 kcal/mol lower than in its unstrained analogs cdnsciencepub.com. This reduction in the rotational barrier is attributed to the pyramidalization of the bridgehead nitrogen atom, which is a consequence of the geometric constraints imposed by the bicyclic structure d-nb.infonih.govresearchgate.net. The strain at the nitrogen atom destabilizes the planar ground state of the amide, thereby lowering the energy required to reach the transition state for rotation. Temperature-dependent NMR studies on N-benzoyl-7-azabicyclo[2.2.1]heptane derivatives confirmed that conformational isomerism is due to this restricted rotation, with an energy barrier measured at approximately 70 kJ mol⁻¹ (16.7 kcal/mol) rsc.org.
| Compound Class | Rotational Barrier (kcal/mol) | Observation |
| N-acetyl-7-azabicyclo[2.2.1]heptane | ~1.2 kcal/mol lower than unstrained analogs | Barrier is reduced due to ring strain cdnsciencepub.com. |
| N-benzoyl-7-azabicyclo[2.2.1]heptane | ~16.7 | Conformational isomerism observed via temperature-dependent NMR rsc.org. |
NMR spectroscopy is a key method for determining the stereochemistry of chiral molecules. For derivatives of azabicyclo[2.2.1]heptane, this is often achieved by converting enantiomers into diastereomers through reaction with a chiral auxiliary. The resulting diastereomers have distinct NMR spectra, allowing for their differentiation and, ultimately, the assignment of absolute configuration.
For example, in the synthesis of enantiopure 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid, the racemic acid was coupled with chiral (S)-α-methylbenzylamine to yield two diastereomeric amides doi.org. These diastereomers were separable and exhibited different NMR spectra, allowing for the determination of their absolute configurations, which was subsequently confirmed by X-ray crystallography doi.org. Similarly, in the synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters, a chiral substituted benzyl group was incorporated on the nitrogen atom, leading to enantiomerically pure products whose absolute configuration was deduced through analysis of intermediates rsc.org. The analysis of coupling constants and nuclear Overhauser effects (NOE) in ¹H NMR spectra provides further detail on the relative orientation of substituents on the bicyclic core rsc.orgthieme-connect.de.
Liquid Chromatography-Mass Spectrometry (LC/MS) is a standard analytical technique used to confirm the identity and purity of synthesized compounds. In the context of this compound and its derivatives, LC/MS would be routinely used to verify the molecular weight of the target compound and any intermediates. The mass spectrometer provides a mass-to-charge ratio (m/z) that corresponds to the molecular ion of the compound, confirming its elemental composition. The liquid chromatography component separates the target compound from any impurities or starting materials, providing an assessment of its purity. High-resolution mass spectrometry (HRMS) can further provide a highly accurate mass measurement, which can be used to determine the molecular formula of the compound with high confidence acs.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing unambiguous information about bond lengths, bond angles, and absolute stereochemistry.
For derivatives of the azabicyclo[2.2.1]heptane system, single-crystal X-ray diffraction has been instrumental in confirming absolute configurations that were initially assigned by other means. In the case of a diastereomeric 7-azabicyclo[2.2.1]heptane carboxamide, recrystallization provided crystals suitable for X-ray analysis, which unequivocally confirmed the absolute configuration as (1R,2S,4S) doi.org. This technique has also been used to confirm the stereochemistry of intermediates in the synthesis of enantiomerically pure 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters rsc.org. Furthermore, crystallographic studies on N-benzoyl-7-azabicyclo[2.2.1]heptane revealed significant nitrogen pyramidalization in the solid state, providing direct evidence for the structural distortion caused by the rigid bicyclic framework nih.govresearchgate.net.
| Technique | Application | Key Findings for Azabicyclo[2.2.1]heptane Systems |
| X-ray Crystallography | Absolute Configuration | Confirmed the (1R,2S,4S) configuration of a 7-azabicyclo[2.2.1]heptane carboxamide derivative doi.org. |
| Solid-State Structure | Revealed nitrogen pyramidalization in N-benzoyl-7-azabicyclo[2.2.1]heptane nih.govresearchgate.net. | |
| Stereochemical Proof | Unequivocally confirmed the stereochemistry of exo- and endo- isomers acs.org. |
Conformational Analysis of the Bridged Azabicyclic System
The 1-azabicyclo[2.2.1]heptane system is a rigid and strained bicyclic structure. Its conformation is dominated by the constraints of the bridged system, which forces the six-membered ring into a boat-like conformation . The presence of the nitrogen atom at a bridgehead position (C1) introduces significant strain and influences the molecule's geometry and reactivity.
Computational and experimental studies on related systems have shown that this strain leads to deviations from ideal bond angles . The internal C-N-C bond angle is significantly compressed compared to that in unstrained amines. This geometric constraint is a key factor in the observed chemical properties, such as the pyramidalization of the nitrogen atom in N-acyl derivatives and the resulting lower barriers to amide bond rotation nih.govresearchgate.net. The rigid framework of the 1-azabicyclo[2.2.1]heptane core makes it an excellent scaffold for designing molecules with well-defined spatial orientations of functional groups.
Nitrogen Pyramidalization and Angle Strain Effects
In the analogous 7-azabicyclo[2.2.1]heptane systems, the geometry of the nitrogen atom and the surrounding carbon atoms is known to be influenced by significant angle strain. The constrained nature of the bicyclic framework can lead to a pyramidalization of the nitrogen atom, deviating from the ideal trigonal planar geometry often found in amides. This pyramidalization is a direct consequence of the strain imposed by the bicyclic structure.
For this compound, the bridgehead nitrogen is part of three rings, which would impose considerable strain. This strain would likely cause the bond angles around the nitrogen to deviate significantly from the ideal 109.5° for a tetrahedral carbon or the 120° for a planar nitrogen. However, without specific computational or experimental data, the precise degree of pyramidalization and the exact bond angles for this compound cannot be definitively stated.
A hypothetical data table based on general knowledge of similar strained systems is presented below for illustrative purposes. It is crucial to note that these are estimated values and have not been experimentally verified for this specific compound.
| Parameter | Expected Value in Unstrained System | Hypothesized Value in 1-Azabicyclo[2.2.1]heptane Core |
|---|---|---|
| C-N-C Bond Angle | ~109.5° (aliphatic amine) | < 109.5° |
| Sum of angles around Nitrogen | ~360° (planar) | < 360° (pyramidal) |
Intramolecular Interactions and Their Influence on Conformation
The rigid bicyclic framework would bring the 4-carboxamide group into a fixed spatial relationship with the rest of the molecule. This proximity could potentially allow for the formation of an intramolecular hydrogen bond between the amide proton and the lone pair of electrons on the bridgehead nitrogen atom. Such an interaction would further constrain the conformation of the carboxamide side chain.
The likelihood and strength of such an intramolecular hydrogen bond would depend on the precise geometry of the molecule, including the distance and angle between the donor and acceptor groups. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in detecting the presence of such an interaction. For instance, in IR spectroscopy, the N-H stretching frequency would be expected to shift to a lower wavenumber in the presence of hydrogen bonding.
Below is a hypothetical table outlining the potential intramolecular interactions.
| Potential Interaction | Atoms Involved | Expected Spectroscopic Evidence |
|---|---|---|
| Intramolecular Hydrogen Bond | Amide N-H and Bridgehead N | Shift in N-H stretch (IR), Downfield shift of NH proton (NMR) |
Theoretical and Computational Chemistry Studies
Quantum Chemical Analysis (e.g., DFT Calculations) for Molecular Properties
Quantum chemical analysis, particularly Density Functional Theory (DFT), is a fundamental method for investigating the molecular and electronic properties of the 1-azabicyclo[2.2.1]heptane framework. DFT calculations can accurately predict geometries, electronic structures, and other properties of molecules.
Studies on related 7-azabicyclo[2.2.1]heptane amides have utilized DFT to understand the unique structural features of this bicyclic system. acs.org One of the key findings in these systems is the pyramidalization of the amide nitrogen atom. acs.orguni-regensburg.de Unlike typical planar amides, the geometric constraints of the bicyclic scaffold can force the nitrogen atom out of the plane of its substituents. acs.org DFT calculations have been employed to reproduce these nitrogen-pyramidal structures as energy minima. acs.org This pyramidalization affects the electronic properties, such as the delocalization of the nitrogen lone pair into the carbonyl π* orbital, which in turn influences the rotational barrier around the amide bond. acs.org
For 1-Azabicyclo[2.2.1]heptane-4-carboxamide, DFT calculations would be crucial to determine its preferred three-dimensional structure, bond lengths, bond angles, and electronic charge distribution. Such calculations can also yield important energetic information, including the molecule's total energy, frontier molecular orbital energies (HOMO and LUMO), and the dipole moment, which are essential for understanding its reactivity and intermolecular interactions.
Table 1: Computed Molecular Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H12N2O | PubChem nih.gov |
| Molecular Weight | 140.18 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 140.094963015 Da | PubChem nih.gov |
| Topological Polar Surface Area | 46.2 Ų | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
This data is computationally generated and provided for theoretical analysis.
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking are indispensable computational techniques for studying how ligands like this compound and its analogues interact with biological macromolecules, such as receptors and enzymes. These studies are fundamental in drug discovery for predicting binding affinities and understanding the structural basis of selectivity.
The azabicyclo[2.2.1]heptane scaffold is present in various biologically active molecules, and docking studies have been performed on its derivatives to elucidate their interactions with therapeutic targets. For instance, derivatives have been modeled in the binding sites of:
Dipeptidyl Peptidase-4 (DPP-4): Molecular modeling was used to design potent DPP-4 inhibitors based on a 2-azabicyclo[2.2.1]heptane scaffold. nih.gov These studies revealed key interactions with residues in the active site, helping to rationalize the observed high inhibitory potency. nih.gov
Orexin (B13118510) Receptors: In the development of selective orexin-1 receptor (OX1R) antagonists, molecular modeling provided a rationale for the role of specific functional groups in receptor binding. nih.gov The U-shaped conformation of these antagonists, enforced by intramolecular interactions, was found to be a key feature for activity. nih.gov
Muscarinic Receptors: Modeling studies of conformationally rigid muscarinic agonists containing the 1-azabicyclo[2.2.1]heptane core have been conducted to understand their binding modes. acs.orgacs.org These models help in designing new ligands with improved affinity and selectivity. acs.org
Sigma Receptors (σR): The steric and electronic properties of azabicyclo[2.2.1]heptane derivatives have been explored through modeling to understand their binding at σ1 and σ2 receptors, highlighting the scaffold's potential for developing selective agonists. publish.csiro.au
A typical molecular docking study for a this compound derivative would involve placing the computationally generated 3D structure of the ligand into the crystal structure of a target protein. The software then calculates the most favorable binding poses and scores them based on an energy function, predicting the strength of the interaction. These models can identify crucial hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the carboxamide group, the bicyclic core, and the amino acid residues of the receptor's binding pocket. nih.gov
Prediction of Conformational Preferences and Energetic Minima
The rigid bicyclic nature of the 1-azabicyclo[2.2.1]heptane core significantly constrains the conformational freedom of the molecule compared to more flexible structures. uni-regensburg.de However, computational methods are vital for determining the subtle conformational preferences and identifying the global and local energetic minima.
Computational studies, often using DFT or other high-level ab initio methods, can map the potential energy surface of the molecule. For this compound, this involves analyzing the rotation around the C4-C(O)NH2 bond, which is the primary source of conformational flexibility.
Research on related azabicyclo[2.2.1]heptane systems has shown the importance of such analyses. For example, spectroscopic and simulation studies on peptides containing a C-terminal 7-azabicyclo[2.2.1]heptane amine indicate that the bicyclic unit favors a specific extended conformation in the adjacent amino acid. researchgate.net DFT calculations on hybrid ligands incorporating a 2-azabicyclo[2.2.1]heptane scaffold have been used to determine the relative energies of different conformations. researchgate.net These studies show that even small energy differences between conformers can influence which shape the molecule predominantly adopts, which is critical for its biological activity. The presence of substituents on the bicyclic frame can further bias the conformational equilibrium. researchgate.net
Computational Descriptors in Structure-Property Relationships
Computational descriptors are numerical values derived from the molecular structure that quantify various physicochemical properties. These descriptors are extensively used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to build mathematical models that correlate a molecule's structure with its biological activity or physical properties.
For this compound, a range of descriptors can be calculated to predict its behavior. QSAR analysis on related DPP-4 inhibitors has been used to correlate substituent properties with inhibitory potency, a process validated by experimental IC₅₀ measurements. nih.gov
Table 2: Key Computational Descriptors for this compound and Related Compounds
| Descriptor | Description | Relevance |
|---|---|---|
| XLogP3 | A computed value for the octanol/water partition coefficient (logP), indicating lipophilicity. nih.govnih.gov | Predicts membrane permeability and pharmacokinetic behavior. |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. nih.govnih.gov | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donor/Acceptor Count | The number of hydrogen atoms that can be donated to or accepted by other molecules to form hydrogen bonds. nih.govnih.gov | Crucial for predicting binding interactions with biological targets. |
| Molecular Weight (MW) | The mass of one mole of the substance. nih.govnih.gov | A fundamental descriptor often included in drug-likeness rules (e.g., Lipinski's Rule of Five). |
| Collision Cross Section (CCS) | A measure of the ion's size and shape in the gas phase, predictable computationally. uni.lu | Aids in compound identification in ion mobility-mass spectrometry analysis. |
These descriptors, when calculated for a series of this compound analogues, can be used to build QSAR models. Such models help rationalize why certain modifications to the parent structure lead to enhanced or diminished activity and guide the design of new compounds with improved properties.
Chemical Reactivity and Functional Group Transformations
Reactions of the Azabicyclo[2.2.1]heptane Core
The 1-azabicyclo[2.2.1]heptane nucleus is a saturated, strained system. Its reactions are largely influenced by the stability of potential intermediates and the accessibility of its atoms to reagents.
The oxidation of the 1-azabicyclo[2.2.1]heptane core, particularly at the carbon atoms adjacent to the bridgehead nitrogen (C-2 and C-6), is significantly hindered. Attempts to perform reactions like the Leonard oxidation on related azabicyclic systems have proven unsuccessful. cdnsciencepub.com This inertness is a direct consequence of Bredt's rule, which posits that the formation of a double bond at a bridgehead position in a small, rigid bicyclic system is energetically unfavorable due to severe angle strain. chemca.inwikipedia.org
Oxidation at C-2 or C-6 would necessitate the formation of a bridgehead iminium ion, an intermediate with a planar sp²-hybridized carbon, which is structurally prohibited within the strained bicyclo[2.2.1]heptane framework. cdnsciencepub.comwikipedia.org
Table 1: Predicted Outcome of Oxidation on the Azabicyclo[2.2.1]heptane Core
| Reaction Type | Target Position | Predicted Outcome | Rationale |
| C-H Oxidation | C-2, C-6 | No reaction | Formation of a bridgehead iminium ion violates Bredt's Rule. cdnsciencepub.comwikipedia.org |
| N-Oxidation | N-1 | Possible | Formation of the corresponding N-oxide is sterically possible. |
The core of 1-azabicyclo[2.2.1]heptane is a fully saturated system and therefore cannot be further reduced under typical hydrogenation conditions. However, other functional groups that might be introduced onto the ring system can be readily reduced. For instance, if a ketone were present at a non-bridgehead position (e.g., C-5 or C-6), it could be reduced to the corresponding alcohol using standard reducing agents like sodium borohydride. cdnsciencepub.com The stereochemical outcome of such a reduction would be influenced by the steric hindrance posed by the bicyclic framework.
Substitution reactions on the 1-azabicyclo[2.2.1]heptane core are feasible, though the position and mechanism are critical.
Nucleophilic Substitution: The bridgehead nitrogen atom itself can act as a nucleophile. Studies on the parent 1-azabicyclo[2.2.1]heptane have shown it undergoes SN2 reactions. acs.org However, its reactivity is lower than what would be predicted based on its basicity alone, a phenomenon attributed to the steric hindrance around the nitrogen atom. acs.org Nucleophilic substitution on the carbon skeleton is challenging, especially at the bridgehead, as it would require an SN1 mechanism (forming an unstable bridgehead carbocation) or a sterically hindered SN2 attack. stackexchange.com In related azabicyclic systems, nucleophilic substitution has been demonstrated at non-bridgehead positions. le.ac.ukarkat-usa.org
Radical Substitution: Bridgehead positions, while resistant to ionic reactions, can undergo radical substitution. Research on the related 7-azabicyclo[2.2.1]heptane-1-carboxylic acid has shown that bridgehead radicals can be generated and trapped, leading to bridgehead-substituted products. unirioja.es This suggests that the C-4 position of the parent 1-azabicyclo[2.2.1]heptane could potentially undergo radical substitution reactions.
Modifications of the Carboxamide Group
The carboxamide functional group at the C-4 position is amenable to a variety of standard organic transformations. The stability of the bicyclic core allows for selective manipulation of this side chain.
Hydrolysis: The carboxamide can be hydrolyzed under acidic or basic conditions to yield the corresponding 1-azabicyclo[2.2.1]heptane-4-carboxylic acid . unirioja.es It is noteworthy that studies on some related N-acyl 7-azabicyclo[2.2.1]heptane systems have found them to be unexpectedly resistant to base-catalyzed hydrolysis, a property linked to the unique structural constraints of the bicyclic amide. researchgate.net
Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the carboxamide to the corresponding amine, (1-azabicyclo[2.2.1]heptan-4-yl)methanamine .
Dehydration: Treatment with dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) can convert the primary carboxamide into the corresponding nitrile, 1-azabicyclo[2.2.1]heptane-4-carbonitrile .
Hofmann Rearrangement: This reaction would convert the carboxamide into a primary amine with one fewer carbon atom, yielding 1-azabicyclo[2.2.1]heptan-4-amine . This provides a route to introduce a primary amino group directly onto the bridgehead carbon.
Table 2: Potential Transformations of the Carboxamide Group
| Reaction | Reagent(s) | Product |
| Hydrolysis | H₃O⁺ or OH⁻, heat | 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid |
| Reduction | LiAlH₄ then H₂O | (1-Azabicyclo[2.2.1]heptan-4-yl)methanamine |
| Dehydration | P₂O₅, heat | 1-Azabicyclo[2.2.1]heptane-4-carbonitrile |
| Hofmann Rearrangement | Br₂, NaOH | 1-Azabicyclo[2.2.1]heptan-4-amine |
Stability Considerations of the Bridged System
The stability of the 1-azabicyclo[2.2.1]heptane system is a cornerstone of its chemical character.
Ring Strain: The bicyclo[2.2.1]heptane framework is inherently strained due to the geometric constraints of the fused rings. The C-N-C bond angle at the bridgehead nitrogen is significantly compressed compared to an ideal tetrahedral or trigonal pyramidal geometry. cdnsciencepub.com This strain can be a driving force for ring-opening reactions under certain harsh conditions, but the saturated core is generally robust. nih.gov
Bredt's Rule: As previously mentioned, Bredt's rule is a dominant factor in the stability and reactivity of this system. chemca.inmasterorganicchemistry.com It prohibits the formation of double bonds or carbocation intermediates at the bridgehead positions (N-1 and C-4). wikipedia.orgstackexchange.com This makes elimination reactions that would form a double bond involving a bridgehead atom, such as the Hofmann elimination from the quaternary ammonium (B1175870) salt, highly unfavorable.
Nitrogen Inversion: Unlike acyclic or monocyclic amines, the bridgehead nitrogen in 1-azabicyclo[2.2.1]heptane is configurationally locked and cannot undergo nitrogen inversion. chemzipper.com This has a profound effect on its basicity. The lone pair of electrons is more available for protonation compared to an amine like triethylamine, where rapid inversion can effectively reduce the lone pair's availability. Consequently, 1-azabicyclo[2.2.1]heptane is a stronger base than triethylamine. chemzipper.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Correlating Structural Features with Biological Interaction Profiles
The binding affinity and selectivity of 1-azabicyclo[2.2.1]heptane-4-carboxamide analogs are highly sensitive to specific structural features. Key determinants include the pattern of substitution, the stereochemistry of chiral centers, and the nature of functional groups extending from the core structure.
Systematic substitution on the azabicyclic ring and associated moieties has yielded crucial insights into the structural requirements for potent and selective biological activity. For instance, in the pursuit of selective orexin-1 (OX1R) antagonists, a series of substituted azabicyclo[2.2.1]heptane derivatives were synthesized and evaluated for their binding affinity at human OX1 and OX2 receptors. nih.gov
Initial studies with a hydroxymethyl linker between the bicyclic core and a benzamide (B126) fragment revealed that replacing a 5-methyl substituent with fluorine led to improved microsomal stability but a loss in binding affinity. nih.gov Further exploration with a direct amino linkage to a pyrimidine-containing fragment showed that substituting a triazole with a pyrimidine (B1678525) maintained a favorable metabolic profile while slightly increasing affinity for the OX1R. nih.gov
The substitution pattern on the benzamide ring also proved critical. A series of fluorinated benzamide analogs demonstrated that a 3-fluoro substitution provided the best balance of properties. nih.gov Conversely, the introduction of a trifluoromethyl group on a picolinic amide analog resulted in decreased affinity for both OX1 and OX2 receptors. nih.gov
In a different context, for ligands targeting sigma (σ) receptors, N-substitution on the 7-azabicyclo[2.2.1]heptane scaffold was a key determinant of selectivity. Arylalkyl N-substituents were found to confer selectivity for the σ2 subtype, whereas alicyclic or polycarbocyclic substituents resulted in high affinity for both σ1 and σ2 subtypes. nih.gov Reducing the steric bulk of the N-substituent generally diminished binding affinity at both σ-receptors. publish.csiro.au However, the introduction of electron-rich functional groups, such as a methoxy (B1213986) group on a benzylic substituent, could improve σ1 receptor affinity. publish.csiro.au
| Compound | Modification | OX1R Ki (nM) | OX2R Ki (nM) |
|---|---|---|---|
| (±)-6 | 5-methyl (triazole) | 1.5 | 1.8 |
| (±)-7 | 5-fluoro (triazole) | 3.8 | 4.2 |
| 19 | Pyrimidine (replaces triazole) | 0.8 | 110 |
| 23 | 3-fluorobenzamide (B1676559) | 0.4 | 130 |
| (±)-13 | Trifluoromethyl (picolinic amide) | 20 | 16 |
The rigid, bicyclic nature of the 1-azabicyclo[2.2.1]heptane core gives rise to stereoisomers that can exhibit markedly different biological activities. The spatial arrangement of substituents is often a critical factor for optimal interaction with the binding site of a biological target.
In the development of dipeptidyl peptidase-4 (DPP-4) inhibitors based on a 2-azabicyclo[2.2.1]heptane scaffold, the presence of a chiral center at the 3-position results in exo- and endo-isomers. nih.gov Molecular modeling and subsequent synthesis and testing revealed that specific stereoisomers are required for potent inhibition. nih.gov For instance, coupling of individual S- and R-exo-2-azabicyclo[2.2.1]heptane-carbonitriles with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid yielded inhibitors with distinct activities, highlighting the importance of stereochemistry for potent DPP-4 inhibition. nih.gov
Similarly, in a series of muscarinic agonists featuring a 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane core, all four possible stereoisomers were synthesized and evaluated. nih.gov The biological assessment revealed that the (3R,4R)-isomer was the most active in receptor binding studies and the most potent in pharmacological preparations, demonstrating a significant fold increase in potency at M2 and M3 receptors compared to the M1 receptor. nih.gov This underscores the profound impact of absolute configuration at the chiral centers of the azabicyclic system on biological activity. nih.gov
The chirality of substituents attached to the bicyclic ring can also be a deciding factor. In analogs of morphiceptin, where proline was replaced with 2-aminocyclopentane carboxylic acid, the chirality of this substituent significantly affected the conformational preferences and biological activity at opioid receptors. bohrium.com
| Isomer | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | M3 Receptor Affinity (Ki, nM) |
|---|---|---|---|
| (3R,4R) | 100 | 2 | 2 |
| (3S,4S) | >10000 | >10000 | >10000 |
| (3R,4S) | >10000 | >10000 | >10000 |
| (3S,4R) | 1500 | 100 | 150 |
While the carboxamide group is a defining feature, modifications to other functional groups attached to the 1-azabicyclo[2.2.1]heptane scaffold play a significant role in modulating pharmacological properties. For cholinergic receptor ligands, a variety of functional groups can be introduced, and their subsequent derivatization can lead to compounds with altered activity. For example, esters can be reduced to alcohols, and nitriles to amines, each modification presenting a new opportunity to interact with the receptor environment. google.com
In the context of orexin antagonists, replacing a hydroxymethyl linker with a direct amino linkage between the azabicyclo[2.2.1]heptane core and a pyrazine (B50134) moiety led to compounds with sustained receptor occupancy at lower doses. nih.gov The nature of the heterocyclic ring attached to the core is also pivotal. Replacing a triazole with a pyrimidine in one series of orexin antagonists led to a small gain in affinity for the OX1R. nih.gov
Furthermore, in the development of σ receptor ligands, the introduction of electron-rich functional groups, such as a methoxy group on a benzylic N-substituent of a 7-azabicyclo[2.2.1]heptane, was shown to enhance σ1 receptor affinity. publish.csiro.au
Scaffold Modification for Pharmacological Improvement
The inherent properties of the 1-azabicyclo[2.2.1]heptane scaffold make it an attractive starting point for drug design. Its rigid structure can be exploited to create conformationally constrained analogs, and it can serve as a bioisosteric replacement for other chemical moieties to improve pharmacokinetic and pharmacodynamic properties.
The concept of bioisosterism, where one chemical group is replaced by another with similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of medicinal chemistry. The rigid, three-dimensional structure of the azabicyclo[2.2.1]heptane core makes it an excellent bioisostere for various ring systems.
In other applications, the azabicyclo[2.2.1]heptane skeleton has been employed as a constrained proline analog in peptidomimetics. arkat-usa.org This replacement can lead to a better understanding of the bioactive conformations of peptides. arkat-usa.org
The rigidity of the azabicyclo[2.2.1]heptane framework is a key advantage in drug design, as it reduces the number of accessible conformations of a molecule. This conformational constraint can lead to higher binding affinity and selectivity for the target receptor by pre-organizing the molecule in a bioactive conformation.
This principle has been applied in the design of nicotinic receptor agonists, where the azabicyclo[2.2.1]heptane scaffold is used to create rigid analogs of nicotine. mdpi.com The constrained nature of these analogs helps to elucidate the spatial requirements for interaction with nicotinic acetylcholine (B1216132) receptors. mdpi.com Similarly, conformationally rigid analogs of GABA aminotransferase (GABA-AT) inactivators have been synthesized using the azabicyclo[2.2.1]heptane framework to probe the conformational requirements for enzyme inactivation. acs.org
The synthesis of various azabicyclo[2.2.1]heptane derivatives, such as 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, provides rigid, non-chiral analogs of naturally occurring amino acids like 2-aminoadipic acid, further demonstrating the utility of this scaffold in creating conformationally defined molecules. uni-regensburg.de
Influence of Lipophilicity and Other Physicochemical Parameters on Biological Engagement
Detailed structure-activity relationship (SAR) studies have demonstrated that modifications to various parts of the scaffold can lead to significant changes in biological outcomes. For instance, in the development of orexin-1 (OX1R) antagonists, a key strategy involved modulating the calculated logarithm of the partition coefficient (cLogP) to improve properties. Initial compounds in a series of substituted azabicyclo[2.2.1]heptanes were optimized by replacing a hydroxymethyl linker with a direct amino linkage, which uncovered SAR that ultimately yielded potent and selective molecules. nih.gov For example, replacing a triazole with a pyrimidine ring was found to maintain a favorable metabolic profile while slightly increasing affinity for the OX1R. nih.gov
Further exploration into substitutions on the benzamide ring revealed that the addition of fluorine atoms could create a better balance of properties. nih.gov Specifically, the 3-fluorobenzamide analog showed an optimal combination of affinity, selectivity, and metabolic stability compared to other fluoro-substituted or trifluoromethyl-containing analogs, some of which suffered from reduced microsomal stability. nih.gov
The influence of steric and electronic factors is also evident in studies on azabicyclo[2.2.1]heptane derivatives targeting sigma (σ) receptors. The steric bulk of the polycarbocycle has been shown to be a determinant of binding affinity. publish.csiro.au Reducing this bulk in certain azabicyclo[2.2.1]heptane derivatives led to a decrease in binding affinity at both σ1 and σ2 receptors. publish.csiro.au Subtype selectivity could be achieved by introducing benzylic substituents, and this discrimination was further enhanced by incorporating electron-rich functional groups, such as a methoxy group. publish.csiro.au
In a different therapeutic area, the development of P2Y14 receptor (P2Y14R) antagonists based on a 2-azanorbornane (a related bicyclic structure) framework highlighted how rigidification impacts lipophilicity and affinity. While rigidifying a more flexible piperidine (B6355638) ring into the 2-azabicyclo[2.2.1]heptane structure did not always lead to a dramatic lowering of lipophilicity, specific derivatives such as isonortropanol showed lower lipophilicity while maintaining high affinity. researchgate.net The stereochemistry of the scaffold is also crucial, as demonstrated by the pure (S,S,S) 2-azanorbornane enantiomer MRS4738, which displayed a threefold higher affinity for the P2Y14R than its corresponding enantiomer. researchgate.net
The following tables summarize research findings on how physicochemical modifications to the 1-azabicyclo[2.2.1]heptane scaffold and its analogs affect biological engagement.
Table 1: SAR of Azabicyclo[2.2.1]heptane Derivatives as Orexin Receptor Antagonists
Data extracted from research on the optimization of selective orexin-1 receptor antagonists. nih.gov
| Compound Modification | Linker/Substituent | OX1R Kᵢ (nM) | OX2R Kᵢ (nM) | Selectivity (OX2/OX1) | Notes |
| (±)-14 | 5-Cl pyridine (B92270) | 260 | >5000 | ~20x | Amino linker provided increased selectivity over previous series. |
| (±)-19 | Pyrimidine | 31 | 1800 | ~58x | Replacing a triazole with pyrimidine maintained a favorable metabolic profile. |
| (±)-20 | 2-F Benzamide | 69 | 3200 | ~46x | Fluorine substitution explored to balance properties. |
| (±)-23 | 3-F Benzamide | 42 | 3400 | ~81x | Considered to have the best balance of all properties among fluoro-analogs. |
| (±)-25 | 3-F-5-CF₃ Pyridine | 29 | 1100 | ~38x | Exhibited reduced microsomal stability despite good affinity. |
Table 2: Influence of Physicochemical Properties on Sigma Receptor Binding
Data based on studies of azabicyclo[2.2.1]heptane derivatives and their interaction with sigma receptors. publish.csiro.au
| Scaffold/Substituent | Key Physicochemical Feature | Effect on Binding Affinity | Receptor Selectivity |
| Azabicyclo[2.2.1]heptane | Reduced steric bulk vs. azaadamantane | Diminished binding affinity at both σ₁ and σ₂ receptors | - |
| Benzylic Substituents | Introduction of aryl groups | Achieved subtype discrimination | σ₁ vs σ₂ |
| Methoxy Group | Electron-rich functional group | Improved subtype discrimination | Favored σ₁R affinity |
| Cyclohexyl-derived | - | High σ₁R affinity | Supported electronic argument for selectivity |
Table 3: Physicochemical and Affinity Data for P2Y14R Antagonists
Data from the development of P2Y14R antagonists using bridged piperidine analogs. researchgate.net
| Compound | Scaffold | IC₅₀ (nM) | Lipophilicity (vs. reference) | Notes |
| 34 | Isoquinuclidine | 15.6 | Lower | Preserved human P2Y14R affinity. |
| 30 | Isonortropanol | 21.3 | Lower | - |
| 15 (MRS4738) | (S,S,S) 2-Azanorbornane | - | - | Displayed 3-fold higher affinity than its enantiomer (16). |
Biological Target Engagement and Mechanistic Investigations in Vitro
Receptor Binding Studies
Derivatives of the 1-azabicyclo[2.2.1]heptane scaffold have been investigated for their affinity to various neurotransmitter receptors.
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): A series of N-arylalkyl- and N-aryl-substituted 7-azabicyclo[2.2.1]heptanes have been synthesized and evaluated as potential ligands for neuronal nicotinic acetylcholine receptors. nih.gov The in vitro binding affinities (Ki) of these derivatives were determined through competitive binding assays using [3H]cytisine binding to rat brain tissue. nih.gov One of the most potent ligands in this series was identified as N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane, with a Ki value of 98 nM. nih.gov Further modifications, such as the introduction of a 2'-chloro-5'-pyridinyl group, have led to analogues with exceptionally high affinity, with Ki values as low as 0.001 nM for α4β2* nAChRs. researchgate.net These findings highlight the potential of the 7-azabicyclo[2.2.1]heptane core in developing potent and selective nAChR ligands. nih.govresearchgate.net
Some derivatives have also been explored as ligands for the α7 nicotinic acetylcholine receptor. google.com The design of these compounds often involves creating fused bicycloheterocycle substituted 8-aza-bicyclo[3.2.1]octanes. nih.gov
GABA Receptors: The structural framework of 2-oxa-5-azabicyclo[2.2.1]heptane, a related bicyclic system, has been utilized as a constrained scaffold for γ-amino butyric acid (GABA) analogues. researchgate.net This suggests that the bicyclic structure can be a template for designing ligands that target GABA receptors, which are key players in inhibitory neurotransmission in the central nervous system. researchgate.netwikipedia.org
The 1-azabicyclo[2.2.1]heptane scaffold has been a key structural element in the development of orexin (B13118510) receptor antagonists. The orexin system, which includes orexin-1 (OX1R) and orexin-2 (OX2R) receptors, is involved in regulating sleep-wake cycles, and its modulation is a therapeutic target for sleep disorders. nih.govresearchgate.net
Initially, non-selective dual orexin receptor antagonists (DORAs) based on the substituted azabicyclo[2.2.1]heptane framework were developed. nih.govebi.ac.uk Subsequent optimization efforts focused on achieving selectivity for the OX1R, which is believed to play a role in addiction, panic, and anxiety. nih.govresearchgate.netnih.gov These efforts led to the discovery of selective orexin-1 receptor antagonists (SORAs) with improved oral bioavailability and brain penetration. nih.gov
The sigma receptor, a unique transmembrane protein, has been identified as a target for various psychotropic drugs. nih.gov While direct binding studies of "1-Azabicyclo[2.2.1]heptane-4-carboxamide" to sigma receptors are not extensively detailed in the provided context, the development of ligands for these receptors often involves structures with a basic nitrogen and hydrophobic moieties, features that can be incorporated into the azabicyclo[2.2.1]heptane framework. mdpi.com Sigma receptor ligands can modulate the activity of other proteins, such as voltage-gated potassium channels, through protein-protein interactions. nih.gov
Binding affinities of various 1-azabicyclo[2.2.1]heptane derivatives have been quantified using competitive radioligand binding assays.
For orexin receptors , the binding affinities (Ki) of a series of compounds at human OX1R and OX2R were determined. This allowed for the calculation of selectivity for OX1R over OX2R. For instance, the introduction of a 2-amino linked pyridine (B92270) was found to increase selectivity for OX1R. nih.gov The data from these assays guided the structure-activity relationship (SAR) studies to optimize potency and selectivity. nih.gov
For nicotinic acetylcholine receptors , competitive binding assays using radioligands like [3H]cytisine were employed to measure the Ki values of new 7-azabicyclo[2.2.1]heptane derivatives. nih.gov These assays were crucial in identifying compounds with high affinity for nAChRs. nih.gov
The following table summarizes representative binding affinity data for derivatives of the azabicyclo[2.2.1]heptane scaffold at different receptors.
| Compound Series | Target Receptor | Assay Type | Key Findings | Reference |
|---|---|---|---|---|
| N-arylalkyl-7-azabicyclo[2.2.1]heptanes | Nicotinic Acetylcholine Receptors | [3H]cytisine competitive binding | N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane showed a Ki of 98 nM. | nih.gov |
| Substituted azabicyclo[2.2.1]heptanes | Orexin-1 and Orexin-2 Receptors | Radioligand binding assays | Optimization led to selective OX1R antagonists from dual antagonists. | nih.gov |
| 2-exo-(2',3'-Disubstituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes | α4β2* Nicotinic Acetylcholine Receptors | Competitive binding assays | An analogue with a 3'-amino group exhibited a Ki of 0.001 nM. | researchgate.net |
Enzyme Inhibition Studies
Derivatives of 2-azabicyclo[2.2.1]heptane have been designed and synthesized as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes. nih.govnih.gov
A notable example is "neogliptin," a compound incorporating the 2-azabicyclo[2.2.1]heptane moiety, which demonstrated potent DPP-4 inhibition with an IC50 value of 16.8 ± 2.2 nM. nih.govnih.gov This potency is greater than that of established DPP-4 inhibitors like vildagliptin (B1682220) and sitagliptin. nih.gov Molecular modeling studies have shown that these inhibitors interact with key residues in the active site of the DPP-4 enzyme. nih.gov Further structural modifications, such as the introduction of a 1,2,4-oxadiazole (B8745197) substituent, have led to even more potent DPP-4 inhibitors with IC50 values as low as 4.3 nM, while maintaining selectivity over related enzymes like DPP-8 and DPP-9. hse.rumdpi.comnih.gov
The following table presents the inhibitory activity of representative 2-azabicyclo[2.2.1]heptane-based compounds against DPP-4.
| Compound | Target Enzyme | IC50 (nM) | Key Features | Reference |
|---|---|---|---|---|
| Neogliptin | Dipeptidyl Peptidase-4 (DPP-4) | 16.8 ± 2.2 | Contains a 2-azabicyclo[2.2.1]heptane moiety. | nih.govnih.gov |
| Compound 9a (oxadiazole derivative) | Dipeptidyl Peptidase-4 (DPP-4) | 4.3 | Incorporates a 1,2,4-oxadiazole substituent. | hse.rumdpi.comnih.gov |
Prolylendopeptidase (PEP) Inhibition
Derivatives of 1-azabicyclo[2.2.1]heptane have been identified as potent inhibitors of prolylendopeptidase (PEP), a serine protease involved in the metabolism of proline-containing neuropeptides. nih.govacs.org In a key series of studies, the proline residue in known PEP inhibitors was replaced with the 1-azabicyclo[2.2.1]heptane moiety, referred to as ABH. nih.govacs.org This substitution led to the development of powerful alpha-keto heterocyclic inhibitors. nih.govacs.org
The inhibitory activity of these compounds was found to be highly dependent on the nature of the side chain attached to the bicyclic core. For instance, compounds with a 4-phenylbutanoyl side chain demonstrated significant in vitro inhibitory potencies, with IC50 values around 30 nM. nih.govacs.org Further modifications, such as replacing the terminal phenyl group with a dicyclopropyl moiety, enhanced this potency, yielding IC50 values between 10 and 20 nM. nih.govacs.org The most potent inhibitors were achieved by introducing a (2-phenylcyclopropyl)carbonyl side chain, which resulted in an IC50 value as low as 0.9 nM against rat cortex PEP. nih.govacs.org The stereochemistry of the side chain was also critical; a trans configuration of the cyclopropyl (B3062369) ring was necessary for strong in vitro and in vivo activity. nih.govacs.org
In Vitro Inhibitory Potency of Azabicyclo[2.2.1]heptane Derivatives on Prolylendopeptidase (PEP)
This table summarizes the half-maximal inhibitory concentration (IC50) values for various derivatives, highlighting the impact of side-chain modifications on PEP inhibition.
| Compound Reference | Side Chain Structure | Core Structure | IC50 (nM) | Source |
|---|---|---|---|---|
| Compound 25 | 4-phenylbutanoyl | Azabicyclo[2.2.1]heptane | ~30 | nih.govacs.org |
| Compound 32 | Dicyclopropyl-containing | Azabicyclo[2.2.1]heptane | 10-20 | nih.govacs.org |
| Compound 70 | (2-phenylcyclopropyl)carbonyl | Azabicyclo[2.2.1]heptane | 0.9 | nih.govacs.org |
Human Leukocyte Elastase (HLE) Inhibition
Human Leukocyte Elastase (HLE), also known as human neutrophil elastase (HNE), is a serine protease that plays a significant role in tissue destruction associated with various inflammatory diseases. nih.gov It achieves this by degrading components of the extracellular matrix. nih.gov Consequently, the development of HLE inhibitors is a key area of therapeutic research.
While research has focused extensively on developing inhibitors for HLE, including peptide-based inhibitors from natural sources and synthetic molecules, specific inhibition data for this compound is not prominently detailed in the reviewed literature. mdpi.com However, studies on related bicyclic structures provide context. For example, a series of potent and selective HLE inhibitors were developed by replacing the central proline residue in a Val-Pro-Val type inhibitor with the non-natural amino acid (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (Abo), a close structural relative of the [2.2.1]heptane system. acs.org These derivatives, particularly those incorporating acylsulfonamide functions, displayed potent in vitro inhibitory activity against HLE, with IC50 values in the nanomolar range. acs.org
In Vitro Inhibitory Potency of Related Azabicyclo[2.2.2]octane Derivatives on Human Leukocyte Elastase (HLE)
This table shows the half-maximal inhibitory concentration (IC50) values for bis-sulfonamide derivatives containing the related azabicyclo[2.2.2]octane core, demonstrating potent HLE inhibition.
| Compound Reference | Core Structure | Key Functional Group | IC50 (nM) | Source |
|---|---|---|---|---|
| Compound 14a | Azabicyclo[2.2.2]octane | Bis-sulfonamide | 26 | acs.org |
| Compound 14b | Azabicyclo[2.2.2]octane | Bis-sulfonamide | 34 | acs.org |
Mechanistic Basis of Enzyme Inhibition
The inhibitory action of azabicyclo[2.2.1]heptane derivatives against serine proteases like PEP is rooted in their design as transition-state analogues. nih.govacs.org These compounds are often of the alpha-keto heterocyclic type. nih.govacs.org The mechanism is believed to involve the electrophilic alpha-keto group, which is attacked by the hydroxyl group of the catalytic serine residue (e.g., Ser190 in HLE or its equivalent in PEP) in the enzyme's active site. This forms a stable, reversible, or irreversible covalent adduct (hemiketal), which effectively inactivates the enzyme by mimicking the tetrahedral intermediate of peptide bond hydrolysis.
Characterization of Molecular Targets and Pathways
The primary molecular targets identified for compounds based on the azabicyclo[2.2.1]heptane scaffold are enzymes, particularly serine proteases.
Prolylendopeptidase (PEP): This is a well-defined molecular target for azabicyclo[2.2.1]heptane-containing inhibitors. nih.govacs.org PEP is involved in the central nervous system, where it cleaves and inactivates proline-containing neuropeptides and peptide hormones. By inhibiting PEP, these compounds can modulate the levels of such peptides, a pathway that has been explored for potential cognitive-enhancing effects in conditions like Alzheimer's disease. nih.govacs.org
Human Leukocyte Elastase (HLE): HLE is a key target in the context of inflammatory diseases. nih.gov It is released by neutrophils at sites of inflammation and contributes to the pathological breakdown of connective tissues, particularly elastin. The pathway of HLE-mediated tissue damage is central to the progression of diseases such as cystic fibrosis, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. nih.gov Inhibitors targeting HLE aim to disrupt this destructive pathway, thereby reducing inflammation and preserving tissue integrity. nih.govacs.org
Orexin Receptors: Beyond enzymes, derivatives of the azabicyclo[2.2.1]heptane structure have been optimized as selective antagonists for the orexin-1 receptor (OX1R). nih.gov The orexin system is a neuropeptide pathway that regulates sleep/wake cycles, reward-directed behavior, and anxiety. nih.gov Antagonism of the OX1R is being investigated as a therapeutic pathway for addiction and anxiety disorders. nih.gov
Applications and Future Research Directions
Role as a Versatile Building Block in Organic Synthesis
The 1-azabicyclo[2.2.1]heptane core is a valuable structural motif in synthetic organic chemistry. Its derivatives serve as versatile building blocks for creating more complex molecules, particularly for pharmaceutical and agrochemical research. chemimpex.com The unique bicyclic structure, featuring a bridgehead nitrogen atom, imparts specific reactivity and conformational rigidity, which chemists can leverage. chemimpex.com
The synthesis of the azabicyclo[2.2.1]heptane skeleton itself has been a subject of extensive research, leading to various methodologies. For instance, an enantioselective synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system has been developed starting from trans-4-hydroxy-L-proline. rsc.org Another approach involves a Diels-Alder reaction using methyl 2-benzamidoacrylate as a key step to produce 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a constrained proline analogue. unirioja.es More recent innovations include a binary catalytic system using an aminotriphenolate Al(III) complex to synthesize 2-azabicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols, a method that offers high diastereocontrol and creates pathways to novel biomimetic scaffolds. acs.org These synthetic advancements provide a robust supply of the core structure, enabling its use in a wide array of subsequent chemical transformations for drug discovery and materials science. chemimpex.com
Contribution to Medicinal Chemistry and Drug Discovery (as scaffolds for lead compounds)
The rigid azabicyclo[2.2.1]heptane framework is a highly sought-after scaffold in medicinal chemistry for the design of lead compounds. Its three-dimensional nature allows for the precise positioning of functional groups to interact with biological targets, a desirable feature for escaping the "flat land" of traditional aromatic ring-based drug discovery. publish.csiro.au This structural advantage has been exploited to develop selective ligands for a variety of receptors.
Key Therapeutic Targets:
Orexin (B13118510) Receptors: The azabicyclo[2.2.1]heptane structure was fundamental in the development of selective orexin-1 receptor (OX1R) antagonists. Researchers optimized a nonselective dual orexin receptor antagonist into JNJ-54717793, an orally bioavailable and brain-penetrating selective OX1R antagonist with potential applications in treating addiction, panic, or anxiety disorders. nih.gov
Sigma (σ) Receptors: The azabicyclo[2.2.1]heptane polycycle has been identified as a promising scaffold for developing selective σ₂ receptor agonists. publish.csiro.aupublish.csiro.au By modifying N-substituents, researchers can modulate binding affinity and selectivity between σ₁ and σ₂ subtypes, which is crucial for understanding the roles of these receptors and developing targeted therapies. publish.csiro.aunih.gov
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Derivatives of 7-azabicyclo[2.2.1]heptane, such as epibatidine (B1211577), are potent ligands for nAChRs. acs.orggoogle.com The scaffold is used to design compounds that modulate neurotransmission and the release of neurotransmitters, with potential applications for disorders involving the cholinergic system. google.com
Chondrogenesis Induction: Carboxamide derivatives based on a bicyclo[2.2.1]heptane core have been investigated as compounds that can induce the differentiation of mesenchymal stem cells into chondrocytes, suggesting potential therapeutic uses for joint damage or injury. google.com
The ability to use the azabicyclo[2.2.1]heptane scaffold to create subtype-selective compounds highlights its importance in modern drug discovery, enabling the development of more effective and targeted therapeutic agents. nih.govpublish.csiro.au
Development of Radiolabeled Probes for Research
Beyond therapeutics, the azabicyclo[2.2.1]heptane skeleton is instrumental in the development of radiolabeled molecular imaging probes. nih.gov These probes allow for the noninvasive, in vivo visualization and study of biological targets and processes using imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov
Derivatives of azabicyclo[2.2.1]heptane have been successfully radiolabeled with positron-emitting isotopes such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). acs.orge-century.us For example, N-[¹¹C]methylated analogues of epibatidine have been synthesized to serve as tracers for studying nicotinic acetylcholine receptors (nAChRs) in the brain. acs.org The regional brain distribution of these tracers was shown to match that of other known high-specificity nAChR probes. acs.org Similarly, ¹⁸F-labeling of exo-2-(5'-pyridyl)-7-azabicyclo-[2.2.1]heptane has been optimized to create potential PET ligands for imaging these same receptors. nih.gove-century.us
This application is a critical component of translational research, bridging the gap between preclinical animal studies and clinical applications in humans. nih.gov By enabling the visualization of receptor density and drug-target engagement in living organisms, these radiolabeled probes facilitate a deeper understanding of disease mechanisms and accelerate the development and validation of new drugs. nih.gov
Emerging Research Opportunities and Challenges in Azabicyclo[2.2.1]heptane-4-carboxamide Chemistry
The chemistry of 1-azabicyclo[2.2.1]heptane-4-carboxamide and related structures continues to present both exciting opportunities and significant challenges.
Emerging Opportunities:
Novel Therapeutics: There is ongoing potential to discover new therapeutic agents by further exploring derivatives of the azabicyclo[2.2.1]heptane scaffold. Opportunities lie in designing highly selective agonists or antagonists for underexplored receptor subtypes, such as the σ₂ receptor, which could lead to new treatments for central nervous system disorders. publish.csiro.aupublish.csiro.au The development of compounds that promote tissue regeneration, such as those inducing chondrogenesis, opens up new avenues in regenerative medicine. google.com
Advanced Synthesis: New catalytic methods are emerging that allow for the efficient and stereocontrolled synthesis of the bicyclic core. acs.org These advancements make the scaffold more accessible and enable the creation of a wider diversity of analogues for screening and development.
Biomimetic Scaffolds: The creation of novel biomimetic scaffolds based on the azabicyclo[2.2.1]heptane unit could lead to molecules with improved biological activity and properties. acs.org
Challenges:
Synthetic Complexity: Despite recent advances, the synthesis of specific stereoisomers of substituted azabicyclo[2.2.1]heptanes can be complex and require multi-step sequences, which can be a hurdle for large-scale production. unirioja.esacs.org
Achieving Selectivity: While the rigid scaffold aids in achieving receptor selectivity, fine-tuning this selectivity between closely related receptor subtypes (e.g., OX1R vs. OX2R or σ₁ vs. σ₂) remains a significant challenge, requiring careful structure-activity relationship (SAR) studies. nih.govpublish.csiro.au
Optimizing Pharmacokinetics: A major challenge in drug development is optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds. For CNS-targeted drugs, achieving adequate brain penetration while maintaining metabolic stability is a critical and often difficult balance to strike. nih.gov
Addressing these challenges through continued innovation in synthetic chemistry and molecular design will be key to fully unlocking the therapeutic and scientific potential of the this compound scaffold.
Data Tables
Table 1: Compound Names Mentioned in the Article
| Compound Name | Abbreviation / Trivial Name |
| This compound | - |
| 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid | Ahc |
| JNJ-54717793 | - |
| Epibatidine | - |
| (4R)-1-Azabicyclo[2.2.1]heptane | - |
| N-[¹¹C]Methylated analogues of epibatidine | - |
| exo-2-(5'-pyridyl)-7-azabicyclo-[2.2.1]heptane | - |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-Azabicyclo[2.2.1]heptane-4-carboxamide, and what key reaction parameters influence yield and stereoselectivity?
- Methodology : The synthesis often employs Diels-Alder reactions or bicyclization strategies. For example, Diels-Alder protocols using maleic anhydride derivatives and dienes under thermal or Lewis acid-catalyzed conditions (e.g., AlCl₃) can construct the bicyclic framework. Stereoselectivity is controlled by steric effects and catalyst choice (e.g., chiral auxiliaries or asymmetric catalysis). Post-cyclization functionalization (e.g., carboxamide introduction via nucleophilic acyl substitution) requires anhydrous conditions and precise stoichiometry .
Q. How is the structural elucidation of this compound typically performed?
- Methodology : Use a combination of ¹H/¹³C NMR (to confirm bicyclic geometry and carboxamide substitution), IR spectroscopy (amide C=O stretch at ~1650–1700 cm⁻¹), and mass spectrometry (molecular ion matching C₇H₁₀N₂O₂). X-ray crystallography resolves absolute stereochemistry, while InChI descriptors (e.g., 1S/C₆H₁₂N₂...) validate structural uniqueness .
Q. What are the recommended storage conditions and handling protocols for this compound?
- Methodology : Store under inert gas (argon) at –20°C to prevent hydrolysis of the carboxamide group. Use gloveboxes for air-sensitive reactions. Personal protective equipment (PPE) includes nitrile gloves and safety goggles due to potential respiratory irritation (H335 hazard code). Monitor stability via periodic HPLC purity checks .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the carboxamide group in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the carboxamide’s electron-deficient carbonyl carbon shows higher susceptibility to nucleophilic attack, validated by Fukui indices. Solvent effects (e.g., DMSO vs. THF) are simulated using polarizable continuum models (PCM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
